6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol
Overview
Description
“6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol” is a heterocyclic compound . It is part of an important class of compounds known as pyrazolo[3,4-b]pyridines, which are attractive targets in organic synthesis due to their wide variety of biological and pharmacological properties .
Synthesis Analysis
The compound can be synthesized by cyclization reaction from 2,6-dichloro-4-methylnicotinonitrile . A mixture of the 6-hydrazino-4-methyl-1H-pyrazolo[3,4-b]pyridine-3-ol and ethyl acetoacetate in ethanol with the addition of catalytic amounts of conc. HCl was refluxed gently for 4 hours .Molecular Structure Analysis
The molecular weight of “this compound” is 175.19 . The InChI code is 1S/C9H9N3O/c1-12-6-7(4-11-12)9-3-2-8(13)5-10-9/h2-6,13H,1H3 .Chemical Reactions Analysis
The compound exists as the 3-hydroxy tautomer . It is part of the pyrazolo[3,4-b]pyridines class of compounds, which have been synthesized using various strategies .Physical and Chemical Properties Analysis
The compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Structural Analysis :
- Wu et al. (2012) synthesized new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds and studied their structure in detail using X-ray diffraction, highlighting their existence as the 3-hydroxy tautomer (Wu, Tang, Huang, & Shen, 2012).
Coordination Chemistry and Ligand Applications :
- Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their use in luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical transitions (Halcrow, 2005).
Photophysical Properties :
- Vetokhina et al. (2012) conducted studies on 2-(1H-pyrazol-5-yl)pyridines, including their derivatives, by UV/Vis spectroscopic methods and quantum chemical computations, revealing that these compounds exhibit multiple types of photoreactions (Vetokhina et al., 2012).
Antimicrobial Activity :
- Rathod and Solanki (2018) synthesized pyrimidine derivatives including 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide and evaluated their antimicrobial activities, showing promising results (Rathod & Solanki, 2018).
Application in Organic Light Emitting Diodes (OLEDs) :
- Huang et al. (2013) synthesized Pt(II) complexes with pyrazol-pyridine ligands and demonstrated their application in efficient OLEDs, exhibiting high external quantum efficiency and stable chromaticity (Huang et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is the receptor tyrosine kinase mesenchymal epithelial transition factor (MET) . MET plays a crucial role in several cellular processes relevant to cancer, including cell proliferation, cell migration, and invasive growth . Deregulation of the MET pathway can lead to tumorigenesis and metastasis .
Mode of Action
This compound interacts with MET by inhibiting its kinase activity . This inhibition results in significant reduction of MET phosphorylation in cells . The compound demonstrates nanomolar inhibition of MET kinase activity .
Biochemical Pathways
The compound affects the MET/HGF pathway, which is implicated in several cellular processes relevant to cancer . By inhibiting MET, the compound disrupts this pathway, potentially leading to reduced tumorigenesis and metastasis .
Pharmacokinetics
The compound demonstrates desirable preclinical pharmacokinetics
Result of Action
The result of the compound’s action is robust tumor growth inhibition in a MET-dependent mouse efficacy model . This suggests that the compound could potentially be used as a therapeutic agent in cancers where the MET pathway is deregulated .
Properties
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-6-7(4-11-12)9-3-2-8(13)5-10-9/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOUVIPOPNTKQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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